Y4R agonist-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

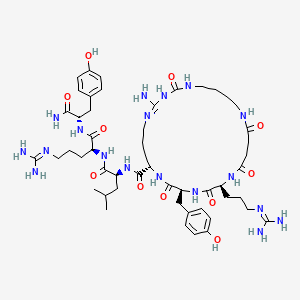

Y4R agonist-1 is a high-affinity peptide agonist targeting the neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor implicated in appetite regulation, energy expenditure, and metabolic disorders . With a binding affinity (Ki) of 0.048 nM, it demonstrates exceptional potency compared to earlier Y4R ligands . The Y4R system, activated by pancreatic polypeptide (PP), is a therapeutic target for obesity and metabolic syndrome, making this compound a candidate for further preclinical and clinical evaluation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Y4R agonist-1 involves the incorporation of specific amino acids and peptide sequences. One of the synthetic routes includes the use of carbamoylated arginine and aza-amino acids into oligopeptides derived from the C-termini of endogenous agonists . The reaction conditions typically involve peptide coupling reactions, which are carried out under controlled temperature and pH conditions to ensure the correct formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process involves repeated cycles of deprotection and coupling reactions, followed by purification to obtain the final product .

Chemical Reactions Analysis

Arginine Substitutions

Replacing Arg residues with Ala or carbamoylated derivatives significantly impacted activity:

| Modification | Y4R Affinity (K<sub>i</sub>, nM) | Functional Activity (EC<sub>50</sub>, nM) |

|---|---|---|

| (2R,7R)-1 (parent) | 0.33 ± 0.05 | 0.62 ± 0.08 (Ca<sup>2+</sup> assay) |

| Arg→Ala (single) | 12.5 ± 1.8 | Partial agonism (α = 0.32) |

| Arg→N<sup>ω</sup>-carbamoyl-Arg | 19.5 ± 2.1 | Full agonism (α = 0.94) |

Aza-Amino Acid Incorporation

Introducing aza-Leu or aza-Arg improved metabolic stability while retaining potency:

-

Aza-Leu analogue (2R,7R)-26 : K<sub>i</sub> = 30.8 nM, EC<sub>50</sub> = 7.4 nM (β-arrestin recruitment) .

-

Aza-Arg derivative 29 : 2.87 nM affinity, 83% receptor internalization efficacy .

Small-Molecule Agonist Development

High-throughput screening identified Niclosamide derivatives as Y4R-positive allosteric modulators (PAMs):

-

Niclosamide : Increased Y4R signaling by 144% (1 μM) with minimal off-target effects on Y1/Y2/Y5 receptors .

-

VU0244224 : Enhanced PP-induced IP<sub>3</sub> accumulation (127% efficacy) but showed subtype selectivity .

β-Arrestin Recruitment

| Compound | βArr1 EC<sub>50</sub> (nM) | βArr2 EC<sub>50</sub> (nM) | Internalization EC<sub>50</sub> (nM) |

|---|---|---|---|

| (2R,7R)-1 | 760 ± 110 | 490 ± 76 | 230 ± 35 |

| PF-06883365 | 250 ± 33 | 610 ± 210 | Not tested |

| Exenatide (control) | 14 ± 2.3 | 9 ± 0.7 | 0.60 ± 0.21 |

In Vivo Stability

-

Half-life : Dimeric agonists showed prolonged stability (>6 hours in serum) compared to monomeric peptides (t<sub>1/2</sub> < 30 min) .

-

Metabolic sites : Proteolytic cleavage at Leu residues was mitigated via d-amino acid substitution (e.g., d-Tyr at position 2) .

Recent Advances in Structural Optimization

Scientific Research Applications

Y4R agonist-1 has several scientific research applications, including:

Chemistry: Used as a tool to study peptide-receptor interactions and to develop new peptide-based drugs.

Biology: Investigated for its role in regulating food intake, energy expenditure, and metabolism.

Industry: Used in the development of new pharmaceuticals targeting the neuropeptide Y receptor family.

Mechanism of Action

Y4R agonist-1 exerts its effects by binding to the neuropeptide Y4 receptor, which is a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that regulate various physiological processes. The primary molecular targets include the Y4 receptor and associated G proteins, which mediate the downstream effects on metabolism and energy expenditure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Peptide-Based Y4R Agonists

UR-AK86c

- Structure : Small hexapeptide optimized for Y4R selectivity.

- Functional Activity : Full agonism in calcium flux and β-arrestin recruitment assays .

- Status : Preclinical tool compound.

Y4R Agonist-2

- Affinity : Ki = 0.033 nM , marginally higher potency than Y4R agonist-1 .

- Structure : Structurally similar to this compound but with modifications enhancing binding .

Fluorescent Derivative (R,R)-14

- Affinity : Ki = 1.3 nM , lower than this compound but useful for imaging studies .

- Structure : C-terminal amidated dimer with sCy5 fluorophore .

- Functional Activity : Retains agonist activity, enabling real-time receptor tracking .

Dual and Partial Agonists

Obinepitide

- Activity : Dual Y2R/Y4R agonist with balanced potency .

- Clinical Relevance : In Phase II trials for obesity, leveraging synergistic appetite suppression via both receptors .

- Limitation : Reduced Y4R specificity compared to this compound .

Pentapeptide 3

- Affinity : Ki = 50 nM , significantly weaker than this compound .

- Structure : Shares sequence homology with peptide moieties of earlier ligands .

- Functional Activity : Partial agonism; modified derivatives exhibit antagonism .

Small-Molecule and Allosteric Modulators

Niclosamide-Derived Compounds

VU0506013

- Activity : Potent Y4R PAM, amplifying PP signaling .

- Therapeutic Potential: Addresses limitations of orthosteric agonists by modulating endogenous PP .

Structural and Functional Insights

- Backbone Modifications: Replacement of Arg2 with carbamoylated arginine or D-amino acids in peptide 35 improved affinity (Ki = 248 nM) but converted agonism to antagonism . Cyclization or aza-amino acid incorporation alters functional outcomes, highlighting the sensitivity of Y4R to structural changes .

- C-Terminal Amidation : Critical for agonist activity, as seen in (R,R)-1 and this compound .

Key Research Findings

Peptide Optimization: this compound represents a pinnacle in peptide design, achieving sub-nanomolar affinity through precise residue selection and amidation .

Small-Molecule Challenges: No small-molecule agonists have been reported; current efforts focus on PAMs (e.g., Niclosamide derivatives) due to difficulties in mimicking peptide interactions .

Clinical Leaders : Obinepitide’s dual activity offers broader metabolic benefits, while this compound’s specificity may reduce off-target risks .

Structural Plasticity: Minor modifications (e.g., D-amino acids) can drastically shift activity from agonism to antagonism, informing future drug design .

Q & A

Basic Research Questions

Q. What structural and functional features are critical for Y4R agonist-1 activity?

this compound requires C-terminal amidation for receptor activation, as demonstrated by pharmacological studies comparing amidated and non-amidated analogs . Additionally, fluorophore selection (e.g., rhodamine vs. sCy5) significantly impacts binding affinity and functional activity. For instance, mono-sCy5-labeled derivatives exhibit nanomolar affinity while maintaining agonism, highlighting the importance of fluorophore compatibility with receptor dynamics .

Q. Which experimental assays are standard for evaluating this compound activity?

Key assays include:

- Calcium flux assays : Used in high-throughput screening (HTS) to identify positive allosteric modulators (PAMs) via chimeric G-proteins (e.g., Δ6Gαqi4myr) .

- β-arrestin recruitment assays : Measures receptor internalization and downstream signaling using HEK293T-ARRB1-Y4R cells .

- Inositol phosphate (IP3) accumulation : Validates agonist efficacy through Gq-coupled signaling pathways .

- Competition binding assays : Assesses ligand selectivity using fluorescent analogs (e.g., BVD-74D) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound potency values across functional assays?

Discrepancies between calcium flux and β-arrestin recruitment assays often arise from differences in signaling bias or assay sensitivity. Normalization to control curves (e.g., submaximal PP responses) and statistical validation (two-way ANOVA with Bonferroni correction) are critical . Cross-receptor profiling (Y1R, Y2R, Y5R) further clarifies subtype-specific effects .

Q. What methodological strategies optimize fluorescent analogs of this compound for receptor tracking?

Fluorescent ligand design must balance fluorophore size and polarity to avoid steric hindrance. For example, sCy5-labeled analogs retain nanomolar affinity, whereas bulkier tags reduce binding . Competitive binding studies with non-fluorescent agonists (e.g., BVD-15) validate labeling specificity .

Q. How can subtype selectivity of this compound be validated against other NPY receptors?

Use parallel assays on cells expressing Y1R, Y2R, Y4R, and Y5R. For example, pilot screens with the "Spectrum collection" library identified Y4R-selective PAMs by eliminating compounds with off-target Ca2+ flux in wild-type COS-7 cells . Fluorescent SAR studies further differentiate cross-reactivity, as seen with truncated Y1R agonists exhibiting unintended Y4R affinity .

Q. What steps are essential for optimizing lead compounds from Y4R-targeted HTS campaigns?

Key steps include:

- Hit validation : Retest initial hits (e.g., 65 putative PAMs) in wild-type cells to exclude false positives .

- Concentration-response profiling : Use GraphPad Prism for EC50/pEC50 calculations via nonlinear regression .

- In vitro selectivity screening : Test lead compounds across NPY receptor subtypes to prioritize Y4R-specific candidates .

Q. Methodological Best Practices

- Data Analysis : Normalize agonist responses to control curves and employ statistical tools (e.g., GraphPad Prism) for robust EC50 determination .

- Reproducibility : Document experimental protocols in detail, including cell lines (e.g., HEK293T-ARRB1-Y4R), agonist concentrations, and incubation times .

- Fluorescent Ligand Design : Prioritize fluorophores with minimal interference on receptor binding, validated through competitive displacement assays .

Properties

Molecular Formula |

C51H80N18O11 |

|---|---|

Molecular Weight |

1121.3 g/mol |

IUPAC Name |

(9S,12S,15S)-4-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-2,11,14,17,20-pentaoxo-1,3,5,10,13,16,21-heptazacyclopentacos-4-ene-9-carboxamide |

InChI |

InChI=1S/C51H80N18O11/c1-29(2)26-38(46(78)64-35(9-6-24-60-49(55)56)44(76)66-37(42(52)74)27-30-11-15-32(70)16-12-30)67-45(77)36-10-7-25-61-50(57)69-51(80)62-22-4-3-21-58-40(72)19-20-41(73)63-34(8-5-23-59-48(53)54)43(75)68-39(47(79)65-36)28-31-13-17-33(71)18-14-31/h11-18,29,34-39,70-71H,3-10,19-28H2,1-2H3,(H2,52,74)(H,58,72)(H,63,73)(H,64,78)(H,65,79)(H,66,76)(H,67,77)(H,68,75)(H4,53,54,59)(H4,55,56,60)(H4,57,61,62,69,80)/t34-,35-,36-,37-,38-,39-/m0/s1 |

InChI Key |

HRFROEUEVCIDOO-BGBFCPIGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)CCCN=C(N)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.